3-{[4-(BUTAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID
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Overview
Description
3-{[4-(BUTAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is an organic compound with a complex structure that includes a sec-butyl group attached to an aniline moiety, which is further connected to a butanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(BUTAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps. One common method starts with the preparation of 4-sec-butylaniline, which can be synthesized through the Friedel-Crafts alkylation of aniline with sec-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The resulting 4-sec-butylaniline is then reacted with succinic anhydride under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(BUTAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-{[4-(BUTAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-{[4-(BUTAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The aniline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sec-butyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
4-sec-Butylaniline: A precursor in the synthesis of 3-{[4-(BUTAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID.
4-Amino-sec-butylbenzene: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
4-(4-butan-2-ylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-3-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14(17)18/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
ZMDBCHPWMLPLGB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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